N-(4-(tert-butyl)thiazol-2-yl)-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide
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Overview
Description
N-(4-(tert-butyl)thiazol-2-yl)-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a thiazole ring, a benzo[d][1,4]dioxepin moiety, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the Benzo[d][1,4]dioxepin Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling of the Thiazole and Benzo[d][1,4]dioxepin Moieties: This step involves the formation of a carbon-nitrogen bond, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzo[d][1,4]dioxepin moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzo[d][1,4]dioxepin moiety may play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylthiazol-2-yl)-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide
- N-(4-ethylthiazol-2-yl)-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide
Uniqueness
N-(4-(tert-butyl)thiazol-2-yl)-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This may result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)15-11-24-17(19-15)20-16(21)10-12-5-6-13-14(9-12)23-8-4-7-22-13/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,19,20,21) |
InChI Key |
YZHODTAZEOYNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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